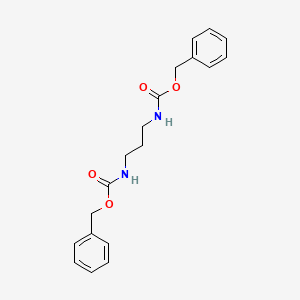
Dibenzyl propane-1,3-diylbiscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl propane-1,3-diyldicarbamate is an organic compound with the molecular formula C19H22N2O4 It is a derivative of carbamic acid and is characterized by the presence of two carbamate groups attached to a propane backbone, with benzyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl propane-1,3-diyldicarbamate can be synthesized through the reaction of benzyl isocyanate with propane-1,3-diol. The reaction typically involves the following steps:
Preparation of Benzyl Isocyanate: Benzyl isocyanate can be prepared by reacting benzyl chloride with potassium cyanate in the presence of a suitable solvent.
Reaction with Propane-1,3-Diol: The benzyl isocyanate is then reacted with propane-1,3-diol under controlled conditions to form benzyl propane-1,3-diyldicarbamate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of benzyl propane-1,3-diyldicarbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl propane-1,3-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzyl carbamate derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
Benzyl propane-1,3-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl propane-1,3-diyldicarbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Diethyl propane-1,3-diyldicarbamate: Similar structure but with ethyl groups instead of benzyl groups.
Propane-1,3-diyldicarbamate: Lacks the benzyl groups, leading to different chemical properties.
Uniqueness: Benzyl propane-1,3-diyldicarbamate is unique due to the presence of benzyl groups, which impart specific chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
18807-68-6 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
benzyl N-[3-(phenylmethoxycarbonylamino)propyl]carbamate |
InChI |
InChI=1S/C19H22N2O4/c22-18(24-14-16-8-3-1-4-9-16)20-12-7-13-21-19(23)25-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,20,22)(H,21,23) |
InChI Key |
KZGAPNGPYSLAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


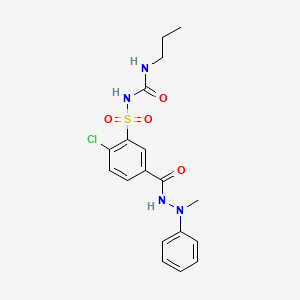
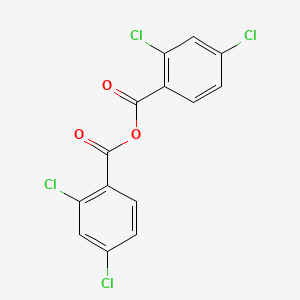
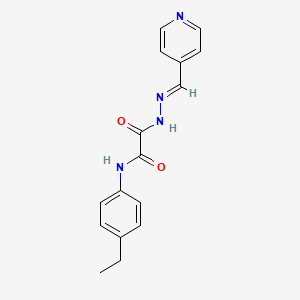
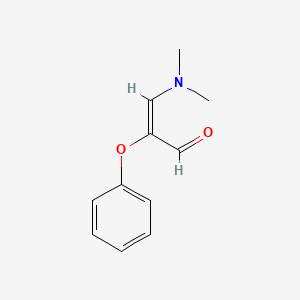
![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15082574.png)
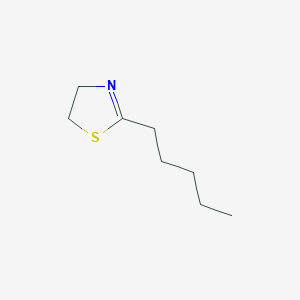
![2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082590.png)
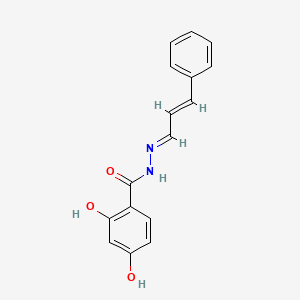

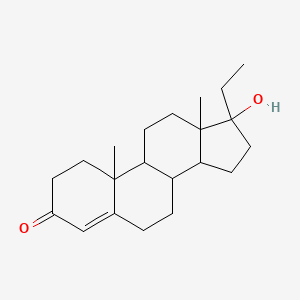
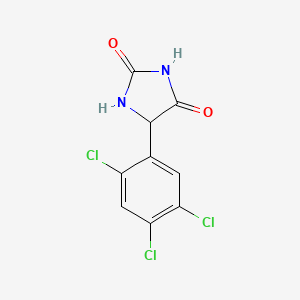
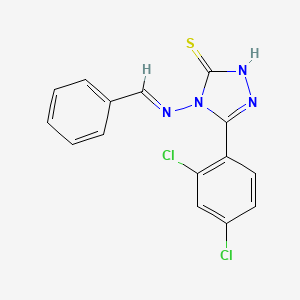
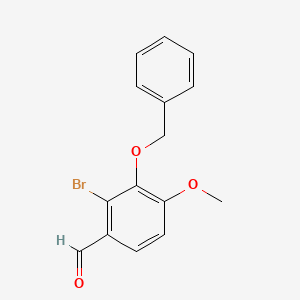
![4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine](/img/structure/B15082632.png)
